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Compound of Interest

Compound Name: 3-Methyl-5-phenylpyridine

Cat. No.: B085047

3-Methyl-5-phenylpyridine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
structural elucidation of 3-Methyl-5-phenylpyridine. The information is tailored for
researchers, scientists, and professionals involved in drug development and other advanced
chemical applications.

Core Chemical Properties

3-Methyl-5-phenylpyridine, with the CAS number 10477-94-8, is a substituted aromatic
heterocyclic compound. Its fundamental chemical and physical properties are summarized in
the table below, providing a baseline for its use in experimental and computational research.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b085047?utm_src=pdf-interest
https://www.benchchem.com/product/b085047?utm_src=pdf-body
https://www.benchchem.com/product/b085047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula Ci12H11N [1]
Molecular Weight 169.22 g/mol [1]
Monoisotopic Mass 169.08914 Da [2]
SMILES Cclcc(cnccl)clceceecl [1]
InChi Key VPFKZMSXKPTQJG- (1]

UHFFFAOYSA-N

Predicted XLogP3 2.8 [2]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-Methyl-5-phenylpyridine can be efficiently achieved via a Suzuki-Miyaura
cross-coupling reaction. This method is widely favored for its high yields and tolerance to a
variety of functional groups. The protocol described below is adapted from established
procedures for the synthesis of phenylpyridines.

Materials:

e 3-Bromo-5-methylpyridine

e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3s)

e 1,4-Dioxane (anhydrous)

» Deionized water

o Ethyl acetate

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemicalbook.com/SpectrumEN_10477-94-8_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_10477-94-8_13CNMR.htm
https://pubchemlite.lcsb.uni.lu/e/compound/598136
https://www.chemicalbook.com/SpectrumEN_10477-94-8_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_10477-94-8_13CNMR.htm
https://pubchemlite.lcsb.uni.lu/e/compound/598136
https://www.benchchem.com/product/b085047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0a)

Silica gel for column chromatography

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Standard laboratory glassware for workup and purification

Experimental Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, combine 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and
potassium carbonate (2.0-3.0 eq).

Catalyst Addition: Add the palladium catalyst, such as a combination of palladium(ll) acetate
(e.g., 3 mol%) and triphenylphosphine (e.g., 6 mol%).

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to
ensure anaerobic conditions.

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to
the flask via syringe.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The
reaction is generally complete within 2-12 hours.
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o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the
reaction mixture with ethyl acetate and water.

o Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and
extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with
brine.

e Drying and Concentration: Dry the combined organic phase over anhydrous magnesium
sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under
reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-
Methyl-5-phenylpyridine.

Structure Elucidation

The structural confirmation of 3-Methyl-5-phenylpyridine relies on a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon
framework of the molecule. Based on available data, the following chemical shifts are expected
for 3-Methyl-5-phenylpyridine.
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Carbon Atom Predicted Chemical Shift (ppm)
C (Phenyl, C1") ~138
C (Phenyl, C2/C6") ~127
C (Phenyl, C3/C5) ~129
C (Phenyl, C4)) ~128
C (Pyridine, C2) ~148
C (Pyridine, C3) ~134
C (Pyridine, C4) ~137
C (Pyridine, C5) ~135
C (Pyridine, C6) ~148
CHs ~18

Note: The assignments are predictive and based on general principles and data for related
compounds. Specific experimental values may vary.

1H NMR Spectroscopy: While specific experimental data for the tH NMR spectrum of 3-Methyl-
5-phenylpyridine is not readily available in the searched literature, the expected proton
signals can be predicted based on the structure:

o Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm corresponding to the
five protons of the phenyl group.

o Aromatic Protons (Pyridine Ring): Three distinct signals for the pyridine protons. The proton
at C2 and C6 would likely appear as singlets or narrow doublets in the downfield region (8.4-
8.8 ppm), while the proton at C4 would be a singlet or narrow triplet around 7.7-8.0 ppm.

o Methyl Protons: A singlet at approximately 2.4 ppm corresponding to the three protons of the
methyl group.

Mass Spectrometry (MS)
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The mass spectrum of 3-Methyl-5-phenylpyridine is expected to show a prominent molecular
ion peak (M*) at m/z = 169, corresponding to its molecular weight. The fragmentation pattern
can provide further structural information. Based on the fragmentation of the parent 3-
phenylpyridine[3], the following key fragments can be anticipated for 3-Methyl-5-
phenylpyridine:

m/z 169 (M™*): The molecular ion.

e m/z 168 (M-H)*: Loss of a hydrogen radical, likely from the methyl group or the pyridine ring,
to form a stable cation.

e m/z 154 (M-CHs)*: Loss of the methyl radical.

e m/z 142 (M-HCN)*: Loss of hydrogen cyanide from the pyridine ring after initial
fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-5-phenylpyridine would display characteristic absorption bands
corresponding to its functional groups:

e ~3050-3000 cm~1: C-H stretching vibrations of the aromatic rings.

e ~2950-2850 cm~1: C-H stretching vibrations of the methyl group.

e ~1600-1450 cm~1: C=C and C=N stretching vibrations within the pyridine and phenyl rings.
e ~1400-1350 cm~1: C-H bending vibrations of the methyl group.

e ~900-675 cm~1: Out-of-plane C-H bending vibrations characteristic of the substitution pattern
on the aromatic rings.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the key workflows for the synthesis and structural elucidation
of 3-Methyl-5-phenylpyridine.
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Diagram 1: Synthesis Workflow for 3-Methyl-5-phenylpyridine.
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Diagram 2: Structure Elucidation Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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